3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one
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Overview
Description
3-Bromo-1-[®-4-methylbenzene-1-sulfinyl]butan-2-one is an organic compound with the chemical formula C₁₁H₁₃BrO₂S . This compound is a member of the class of organobromides and is characterized by the presence of a bromine atom attached to a butanone backbone, along with a sulfinyl group attached to a methylbenzene ring. It is a stereoisomer, specifically the ®-enantiomer, which means it has a specific three-dimensional arrangement of atoms.
Preparation Methods
The synthesis of 3-Bromo-1-[®-4-methylbenzene-1-sulfinyl]butan-2-one can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) for the bromination step . The sulfinyl group can be introduced using a sulfinyl chloride reagent under controlled conditions .
Chemical Reactions Analysis
3-Bromo-1-[®-4-methylbenzene-1-sulfinyl]butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of thioethers.
Scientific Research Applications
3-Bromo-1-[®-4-methylbenzene-1-sulfinyl]butan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1-[®-4-methylbenzene-1-sulfinyl]butan-2-one involves its interaction with specific molecular targets. The bromine atom and the sulfinyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds . The sulfinyl group can undergo oxidation or reduction, leading to the formation of different products with varying biological activities .
Comparison with Similar Compounds
3-Bromo-1-[®-4-methylbenzene-1-sulfinyl]butan-2-one can be compared with other similar compounds such as:
3-Bromo-2-butanone: This compound lacks the sulfinyl group and has different reactivity and applications.
4-Methylbenzene-1-sulfinyl chloride: This compound has a sulfinyl group but lacks the butanone backbone, leading to different chemical properties and uses.
1-Bromo-4-methylbenzene: This compound has a bromine atom attached to a methylbenzene ring but lacks the butanone and sulfinyl groups, resulting in different reactivity.
The uniqueness of 3-Bromo-1-[®-4-methylbenzene-1-sulfinyl]butan-2-one lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
503830-53-3 |
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Molecular Formula |
C11H13BrO2S |
Molecular Weight |
289.19 g/mol |
IUPAC Name |
3-bromo-1-[(R)-(4-methylphenyl)sulfinyl]butan-2-one |
InChI |
InChI=1S/C11H13BrO2S/c1-8-3-5-10(6-4-8)15(14)7-11(13)9(2)12/h3-6,9H,7H2,1-2H3/t9?,15-/m1/s1 |
InChI Key |
SNZYZWKFXKLMIM-NZDRZINCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)CC(=O)C(C)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(=O)C(C)Br |
Origin of Product |
United States |
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